4-[(phenoxyacetyl)amino]-N-propylbenzamide 4-[(phenoxyacetyl)amino]-N-propylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0729729
InChI: InChI=1S/C18H20N2O3/c1-2-12-19-18(22)14-8-10-15(11-9-14)20-17(21)13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
SMILES: CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol

4-[(phenoxyacetyl)amino]-N-propylbenzamide

CAS No.:

Cat. No.: VC0729729

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(phenoxyacetyl)amino]-N-propylbenzamide -

Specification

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
IUPAC Name 4-[(2-phenoxyacetyl)amino]-N-propylbenzamide
Standard InChI InChI=1S/C18H20N2O3/c1-2-12-19-18(22)14-8-10-15(11-9-14)20-17(21)13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key KJBVYHHLVTURQI-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Canonical SMILES CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator